molecular formula C8H12BrN3O2S B13729102 3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide

3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide

Cat. No.: B13729102
M. Wt: 294.17 g/mol
InChI Key: FFYDFKVGSROPRH-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromopyridine moiety, which is often associated with biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide typically involves the reaction of 5-bromopyridin-2-amine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, in a substitution reaction, the bromine atom is replaced by the nucleophile, forming a new compound with different properties.

Scientific Research Applications

3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromopyridin-2-ylamino)-propane-1-sulfonic acid amide is unique due to its specific combination of a bromopyridine moiety and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12BrN3O2S

Molecular Weight

294.17 g/mol

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]propane-1-sulfonamide

InChI

InChI=1S/C8H12BrN3O2S/c9-7-2-3-8(12-6-7)11-4-1-5-15(10,13)14/h2-3,6H,1,4-5H2,(H,11,12)(H2,10,13,14)

InChI Key

FFYDFKVGSROPRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NCCCS(=O)(=O)N

Origin of Product

United States

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